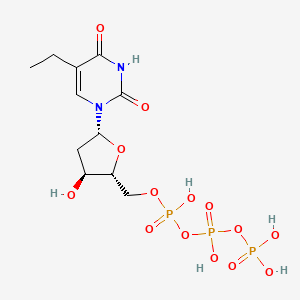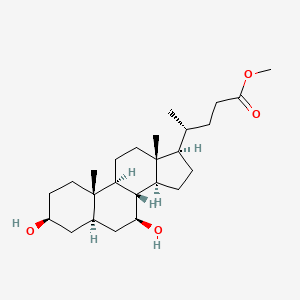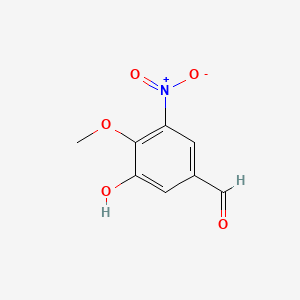
3-Hydroxy-4-méthoxy-5-nitrobenzaldéhyde
Vue d'ensemble
Description
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, also known as 5-Nitrovanillin, is an organic compound with the molecular formula C8H7NO5. It is a derivative of vanillin, where the hydrogen ortho to the hydroxy group is substituted by a nitro group. This compound is known for its yellow crystalline appearance and characteristic odor .
Applications De Recherche Scientifique
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde can be synthesized through the nitration of vanillin using concentrated nitric acid in glacial acetic acid. This method yields approximately 75% of the desired product . Alternatively, using acetyl nitrate as the nitrating agent in the presence of silica gel can increase the yield to 88% .
Industrial Production Methods: In industrial settings, the preparation of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde involves similar nitration processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: 3-Hydroxy-4-methoxy-5-nitrobenzoic acid.
Reduction: 3-Hydroxy-4-methoxy-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as catechol-O-methyltransferase by binding to their active sites, thereby preventing the methylation of catecholamines.
Chromophoric Properties: Its chromophoric properties allow it to be used as a probe in studying enzyme catalysis, where it undergoes specific reactions that can be monitored spectroscopically.
Comparaison Avec Des Composés Similaires
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The parent compound of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, lacking the nitro group.
3-Hydroxy-4-nitrobenzaldehyde: Similar structure but lacks the methoxy group.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Similar structure with the hydroxy and methoxy groups in different positions.
Uniqueness: 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde is unique due to the presence of both a nitro group and a methoxy group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propriétés
IUPAC Name |
3-hydroxy-4-methoxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)2-5(4-10)3-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLFOUFNUBQBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230383 | |
| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80547-69-9 | |
| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80547-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080547699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80547-69-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure-activity relationship (SAR) observed for dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes as COMT inhibitors?
A2: The study reveals that the presence of a nitro group ortho to a hydroxyl group on the benzaldehyde ring is crucial for potent COMT inhibition. [] This observation challenges previous findings suggesting that electron-withdrawing substituents at the 5-position are most important for activity. Notably, among the hydroxymethoxynitrobenzaldehydes tested, only 3-hydroxy-4-methoxy-5-nitrobenzaldehyde, which adheres to this SAR trend, showed COMT inhibitory activity. [] This highlights the importance of the specific arrangement of functional groups for effective interaction with COMT.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

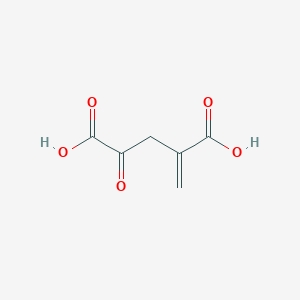


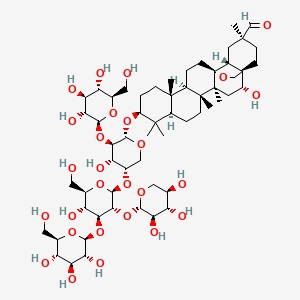


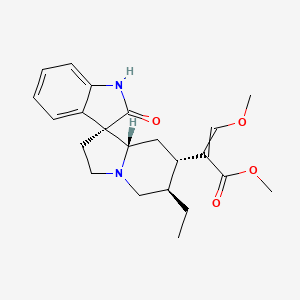
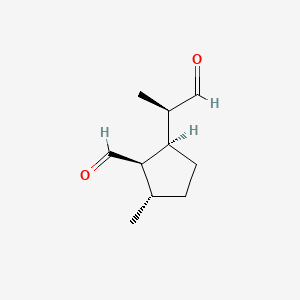
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)

